molecular formula C28H38O19 B12765175 Cellobiose octaacetate, D- CAS No. 5853-08-7

Cellobiose octaacetate, D-

Cat. No.: B12765175
CAS No.: 5853-08-7
M. Wt: 678.6 g/mol
InChI Key: LVXSMDFTFXVSFM-YKVWFVLNSA-N
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Description

Cellobiose octaacetate, D-: is a chemically modified derivative of cellobiose, a disaccharide consisting of two glucose units linked by a β-1,4 glycosidic bond. The compound is extensively used in carbohydrate chemistry research, particularly in studies related to the enzymatic breakdown and synthesis of cellulose and other β-glucan polysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cellobiose octaacetate, D- can be synthesized via the acetylative degradation of cellulose or cellulose acetate. The process involves treating cellulose with a mixture of acetic anhydride, acetic acid, and a strong acid, while maintaining the mixture at a temperature below about 80°C . This method provides the compound in high yield and quality in a facile one-pot process, making it amenable to large-scale synthesis .

Industrial Production Methods: The industrial production of cellobiose octaacetate, D- follows similar synthetic routes as described above, with optimizations for large-scale production. The use of acetic anhydride and strong acids ensures efficient acetylation of cellulose, resulting in the desired octaacetate derivative .

Chemical Reactions Analysis

Types of Reactions: Cellobiose octaacetate, D- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can result in partially deacetylated compounds .

Mechanism of Action

The mechanism by which cellobiose octaacetate, D- exerts its effects involves the interaction with specific enzymes, such as cellobiases. These enzymes catalyze the hydrolysis of β-1,4 bonds in cellobiose, leading to the release of glucose. The acetylation of all hydroxyl groups in the compound significantly increases its solubility in organic solvents, facilitating its use in various synthetic and analytical applications .

Comparison with Similar Compounds

  • β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate
  • D,L-cellulose
  • Poly (L-lactic acid) (PLLA)

Comparison: Cellobiose octaacetate, D- is unique due to its complete acetylation, which enhances its solubility and reactivity compared to other similar compounds. For instance, D,L-cellulose is an optically inactive cellulose comprising a racemic mixture of D-glucose and L-glucose, whereas cellobiose octaacetate, D- is a fully acetylated derivative of cellobiose .

Properties

CAS No.

5853-08-7

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R)-1,2,4,5-tetraacetyloxy-6-oxohexan-3-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O19/c1-12(30)38-10-21(41-15(4)33)24(23(42-16(5)34)20(9-29)40-14(3)32)47-28-27(45-19(8)37)26(44-18(7)36)25(43-17(6)35)22(46-28)11-39-13(2)31/h9,20-28H,10-11H2,1-8H3/t20-,21+,22+,23+,24+,25+,26-,27+,28-/m0/s1

InChI Key

LVXSMDFTFXVSFM-YKVWFVLNSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](COC(=O)C)OC(=O)C)[C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(C(COC(=O)C)OC(=O)C)C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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